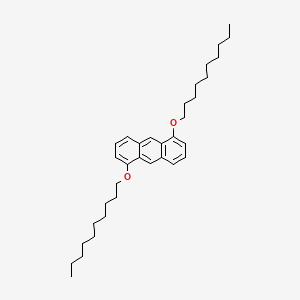
1,5-Bis(decyloxy)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(decyloxy)anthracene is an organic compound belonging to the anthracene family. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of decyloxy groups at the 1 and 5 positions of the anthracene core enhances its solubility and alters its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Bis(decyloxy)anthracene can be synthesized through a multi-step process involving the alkylation of anthracene. One common method involves the reaction of anthracene with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(decyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the anthracene core.
Aplicaciones Científicas De Investigación
1,5-Bis(decyloxy)anthracene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery vehicle.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices due to its photophysical properties
Mecanismo De Acción
The mechanism by which 1,5-Bis(decyloxy)anthracene exerts its effects is primarily related to its ability to interact with other molecules through π-π stacking interactions and its photophysical properties. The compound can intercalate into DNA or other biomolecules, affecting their function. Additionally, its ability to absorb and emit light makes it useful in various photonic applications .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its blue light-emitting properties in OLEDs.
9,10-Bis(phenylethynyl)anthracene: Exhibits green fluorescence and is used in photonic applications.
Anthraquinone Derivatives: Known for their biological activities, including antimicrobial and anti-inflammatory properties
Uniqueness
1,5-Bis(decyloxy)anthracene is unique due to the presence of decyloxy groups, which enhance its solubility and modify its chemical reactivity. This makes it particularly useful in applications requiring specific solubility and photophysical properties.
Propiedades
Número CAS |
120532-99-2 |
|---|---|
Fórmula molecular |
C34H50O2 |
Peso molecular |
490.8 g/mol |
Nombre IUPAC |
1,5-didecoxyanthracene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-25-35-33-23-19-21-29-28-32-30(27-31(29)33)22-20-24-34(32)36-26-18-16-14-12-10-8-6-4-2/h19-24,27-28H,3-18,25-26H2,1-2H3 |
Clave InChI |
SCUBMPPSZQVDJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=CC2=CC3=C(C=CC=C3OCCCCCCCCCC)C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



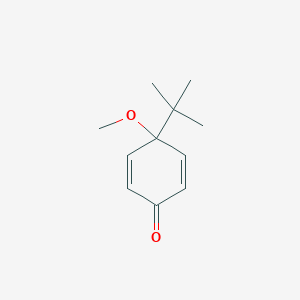
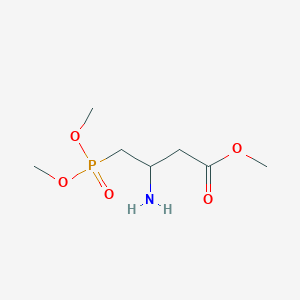
![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
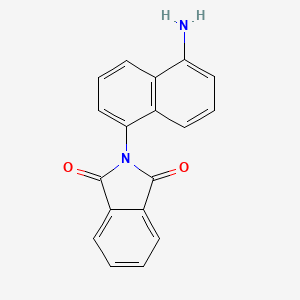

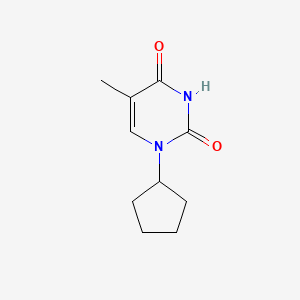

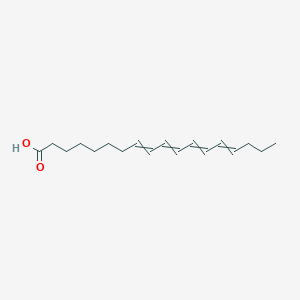
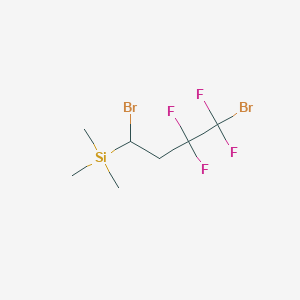
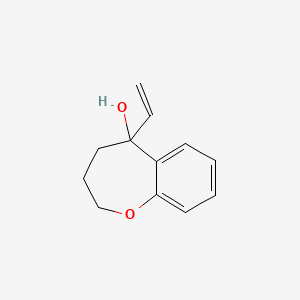
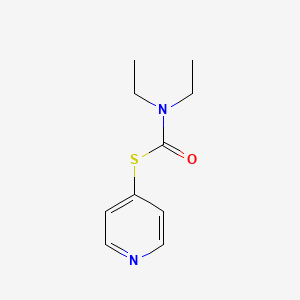
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)

